molecular formula C5H3ClN4 B12965903 5-chloro-1H-pyrazolo[3,4-c]pyridazine

5-chloro-1H-pyrazolo[3,4-c]pyridazine

Cat. No.: B12965903
M. Wt: 154.56 g/mol
InChI Key: WTCMCRMQPFASDW-UHFFFAOYSA-N
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Description

5-Chloro-1H-pyrazolo[3,4-c]pyridazine is a nitrogen-containing heterocyclic compound characterized by a fused pyrazole-pyridazine ring system with a chlorine substituent at the 5-position. This scaffold is of significant interest in medicinal chemistry due to its versatility as a building block for kinase inhibitors and antimicrobial agents .

Properties

Molecular Formula

C5H3ClN4

Molecular Weight

154.56 g/mol

IUPAC Name

5-chloro-1H-pyrazolo[3,4-c]pyridazine

InChI

InChI=1S/C5H3ClN4/c6-4-1-3-2-7-9-5(3)10-8-4/h1-2H,(H,7,9,10)

InChI Key

WTCMCRMQPFASDW-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NNC2=NN=C1Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazine derivatives with chloropyridazine . The reaction conditions often require the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of 5-chloro-1H-pyrazolo[3,4-c]pyridazine may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process optimization focuses on reaction time, temperature, and the use of efficient catalysts to maximize production .

Chemical Reactions Analysis

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Pyrazolo[3,4-b]pyridines

The positional isomer 5-chloro-1H-pyrazolo[3,4-b]pyridine differs in the fusion position of the pyrazole and pyridine rings (Figure 1). This structural variation alters electronic properties and reactivity:

  • Synthetic Routes: Pyrazolo[3,4-b]pyridines are synthesized from 5-aminopyrazole and trifluoropentanedione, contrasting with the hydrazine-based approach for pyrazolo[3,4-c]pyridazines .
  • Applications : Pyrazolo[3,4-b]pyridines are less explored in kinase inhibition but serve as intermediates for fluorescent probes .

Table 1: Structural Comparison of Pyrazolo Derivatives

Compound Fusion Position Key Substituents Synthetic Method Applications
5-Chloro-1H-pyrazolo[3,4-c]pyridazine 3,4-c Cl at C5 Hydrazine cyclization Kinase inhibitors
5-Chloro-1H-pyrazolo[3,4-b]pyridine 3,4-b Cl at C5 Trifluoropentanedione route Fluorescent probes

Functional Group Variations

3-Amino-1H-pyrazolo[3,4-c]pyridazine

Replacing chlorine with an amino group at C3 enhances nucleophilic reactivity, enabling condensation with aldehydes or ketones to form Schiff bases . This derivative is pivotal in synthesizing polyfunctional heterocycles, such as pyrrolidino[3,4-d]pyrazolines, which are less accessible from the chloro analog .

3-Iodo-1H-pyrazolo[3,4-c]pyridazine

Iodination at C3 facilitates cross-coupling reactions. For example, Suzuki-Miyaura coupling with 6-fluoropyridin-2-ylboronic acid introduces aryl groups, yielding compounds with nanomolar potency against hematopoietic progenitor kinase 1 (HPK1) . The chloro analog, while reactive, requires harsher conditions for similar transformations .

Pharmacological Activity

Antimicrobial Efficacy

Pyrazolo-pyridazines with methoxy groups (e.g., compound 4i) exhibit broad-spectrum antibacterial activity (MIC: 2–4 µg/mL), whereas electron-withdrawing substituents (e.g., 4f) show antifungal potency . The chloro derivative itself is less active but serves as a precursor for bioactive analogs .

Kinase Inhibition

5-Chloro-1H-pyrazolo[3,4-c]pyridazine derivatives, such as DW21302-A, inhibit EGFR T790M mutants (IC50: <10 nM) through strategic aryl substitutions at C3 and C5 . In contrast, pyrazolo[3,4-b]pyridines are underexplored in this context.

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